molecular formula C14H14N2O4S B061678 Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate CAS No. 174072-89-0

Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate

Cat. No.: B061678
CAS No.: 174072-89-0
M. Wt: 306.34 g/mol
InChI Key: CXRJNUVDWUINBY-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate is an intermediate compound used in the synthesis of Relugolix , which belongs to a class of gonadotropin-releasing hormone (GnRH) receptor antagonists . The primary target of this compound is therefore the GnRH receptor, which plays a crucial role in the regulation of reproduction.

Pharmacokinetics

It has a molecular weight of 306.34 g/mol and a density of 1.338 g/cm³ . The compound has a boiling point of 464.596ºC at 760 mmHg . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body.

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as temperature, light, and humidity can affect the stability of the compound. It is recommended to store the compound in a dark place, sealed, and at room temperature . The compound’s action and efficacy can also be influenced by the physiological environment in the body, such as pH, presence of other molecules, and the specific characteristics of the target cells.

Chemical Reactions Analysis

Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate can be compared with other thiophene derivatives, such as:

Properties

IUPAC Name

ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-3-20-14(17)11-8(2)12(21-13(11)15)9-4-6-10(7-5-9)16(18)19/h4-7H,3,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRJNUVDWUINBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C2=CC=C(C=C2)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50573890
Record name Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174072-89-0
Record name Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-amino-4-methyl-5-(4-nitrophenyl)-3-thiophenecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.276.285
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

t-butyl methyl ether (880 ml), ethanol (120 ml) and ethyl malonate (212.23 g, 1.325 mol) were added to magnesium ethoxide (151.62 g, 1.325 mol), and the mixture was heated to reflux for 30 minutes and returned to room temperature (hereinafter, abbreviated as Solution C). Thionyl chloride (315.27 g, 2.650 mol) was added to 4-nitrophenylacetic acid (200.00 g, 1.104 mol), and the mixture was stirred at 70-75° C. for 45 minutes. Thionyl chloride was distilled off under reduced pressure, followed by azeotropy with toluene (200 ml) twice. t-butyl methyl ether (400 ml) was added to the azeotropic residue to dissolve the residue, which was added to Solution C dropwise. The mixture was stirred at 65° C. for 30 minutes, cooled to room temperature, and 2N hydrochloric acid (800 ml) was added thereto dropwise under ice-cooling. The organic layer was separated, the aqueous layer was reverse-extracted with t-butyl methyl ether (400 ml), the organic layers were combined and the solvent was distilled off under reduced pressure. Acetic acid (336 ml), water (224 ml) and concentrated sulfuric acid (42.4 ml) were added to the concentrated residue, and the mixture was refluxed at an external temperature of 125° C. for 5 hours while stirring vigorously. After completion of the reaction, the reaction was ice-cooled to room temperature, and t-butyl methyl ether (800 ml) and water (800 ml) were added thereto, followed by extraction. An aqueous saturated sodium hydrogen carbonate solution (800 ml) and ethyl acetate (240 ml) were added to the organic layer to wash the layer, which was further washed with an aqueous saturated sodium hydrogen carbonate solution (800 ml). After washed with brine (800 ml) twice, the solvent was distilled off under reduced pressure, followed by azeotropy with toluene (200 ml) twice. Ethyl cyanoacetate (137.33 g, 1.214 mol), ethanol (460 ml) and powdery sulfur (38.92 g, 1.214 mol) and n-butylamine (88.79 g, 1.214 mol) were added to the azeotropic residue, and the mixture was stirred at room temperature for 2 hours. The reaction mixture was stirred for 1 hour under ice-cooling, the crystals were filtered and washed with cold ethanol (400 ml). The crystals were dried under vacuum at 50° C. to give ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate (215.2 g, 0.702 mol, 63.6%).
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
212.23 g
Type
reactant
Reaction Step Two
Name
magnesium ethoxide
Quantity
151.62 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two
Quantity
880 mL
Type
solvent
Reaction Step Two
Quantity
315.27 g
Type
reactant
Reaction Step Three
Quantity
200 g
Type
reactant
Reaction Step Three
Quantity
137.33 g
Type
reactant
Reaction Step Four
Quantity
38.92 g
Type
reactant
Reaction Step Four
Quantity
88.79 g
Type
reactant
Reaction Step Four
Quantity
460 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate
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Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate

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